Physical State and Melting Behaviour: 2-(2-Bromoethyl)benzonitrile vs. 4-(2-Bromoethyl)benzonitrile
The ortho‑substituted target compound is a room‑temperature liquid, whereas the para isomer is a crystalline solid that melts at 53–54 °C . This difference in physical state directly impacts handling, solvent compatibility, and suitability for continuous‑flow processing. The liquid nature of 2-(2‑bromoethyl)benzonitrile eliminates the need for pre‑dissolution and reduces energy input during large‑scale operations.
| Evidence Dimension | Physical state at 20–25 °C |
|---|---|
| Target Compound Data | Liquid; boiling point 111–116 °C (2 Torr); density 1.43 ± 0.1 g cm⁻³ (predicted) |
| Comparator Or Baseline | 4-(2-Bromoethyl)benzonitrile (CAS 72054-56-9): solid; melting point 53–54 °C; boiling point 290 °C (atmospheric); density 1.43 (solid) |
| Quantified Difference | Target compound is liquid at ambient temperature; para isomer requires heating above 53–54 °C to liquefy. |
| Conditions | Reported physical property data from ChemicalBook; density predicted by ACD/Labs software. |
Why This Matters
A liquid intermediate simplifies automated dispensing, improves mixing in batch reactors, and is inherently more compatible with continuous‑flow microreactor systems, reducing procurement and operational complexity relative to the solid para isomer.
